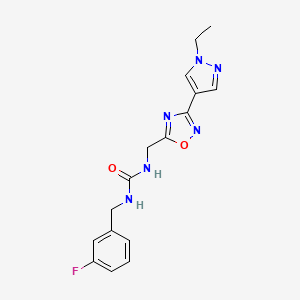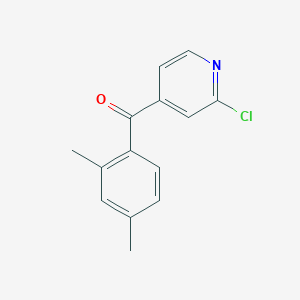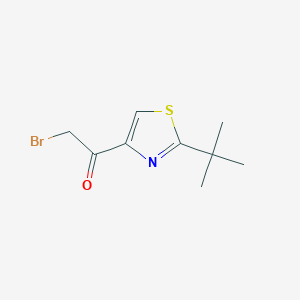![molecular formula C18H18N4O3S B2519288 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide CAS No. 902503-27-9](/img/no-structure.png)
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide, also known as DTQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DTQ belongs to the class of quinazoline derivatives and has shown promising results in various scientific research studies.
科学的研究の応用
Antimicrobial Activities
Research on quinazolinone derivatives reveals significant antimicrobial properties. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing good antimicrobial activity compared to standard drugs, indicating the potential of such compounds in addressing microbial resistance (Patel & Shaikh, 2011).
Pharmacological Importance
Quinazolinone derivatives are recognized for their varied pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) conducted studies on 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, which were synthesized, purified, and characterized with analytical and spectral data (Rajveer et al., 2010).
Synthesis of Novel Derivatives
The synthesis of new derivatives enhances the understanding of their biological activities. Nguyen et al. (2022) successfully synthesized new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process from anthranilic acid and aryl isothiocyanates, highlighting the chemical versatility and potential for further biological exploration (Nguyen et al., 2022).
Analgesic and Anti-inflammatory Activities
The exploration of analgesic and anti-inflammatory activities of quinazolinone derivatives is a significant area of research. Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, finding potent analgesic and anti-inflammatory activities in certain compounds, indicating their therapeutic potential (Alagarsamy et al., 2015).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones showed significant broad-spectrum antitumor activity, with certain compounds being more potent than the positive control, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves the reaction of 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine with 4-bromoacetanilide in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide.", "Starting Materials": [ "6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine", "4-bromoacetanilide", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine is reacted with 4-bromoacetanilide in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide." ] } | |
CAS番号 |
902503-27-9 |
製品名 |
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide |
分子式 |
C18H18N4O3S |
分子量 |
370.43 |
IUPAC名 |
N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26) |
InChIキー |
OVLMRHHAPYCRQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



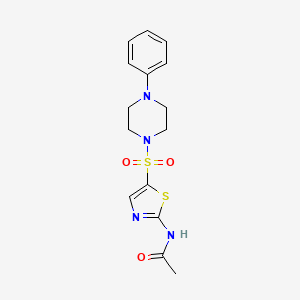
![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)
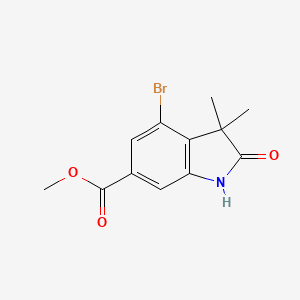
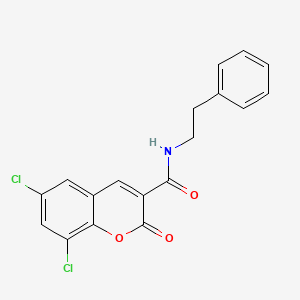
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
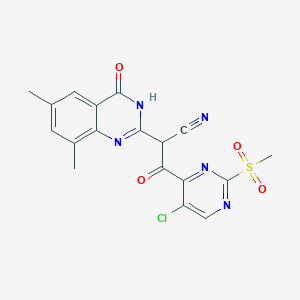
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
